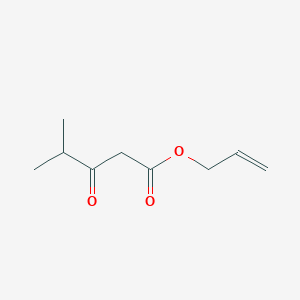

Prop-2-en-1-yl 4-methyl-3-oxopentanoate

Description

Prop-2-en-1-yl 4-methyl-3-oxopentanoate is an aliphatic ester featuring a propenyl (allyl) group and a branched ketone-containing carboxylic acid moiety. Its structure comprises:

- Propenyl ester group: The allyl (CH₂=CH–CH₂–O–) moiety contributes to reactivity, particularly in polymerization or nucleophilic substitution reactions.

Properties

CAS No. |

133856-08-3 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

prop-2-enyl 4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C9H14O3/c1-4-5-12-9(11)6-8(10)7(2)3/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

QFVXSNWYYLQWRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl acetate)

- Structure : Aromatic ester with a propenyl group attached to a phenyl ring.

- Properties: Exhibits a strong spicy odor, used in flavor/fragrance industries. The aromatic ring enhances lipophilicity compared to the aliphatic backbone of Prop-2-en-1-yl 4-methyl-3-oxopentanoate .

Fluorinated 2-Propenoate Esters

- Structure: Esters of 2-propenoic acid with fluorinated alkyl sulfonamide groups (e.g., 2-[methyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulfonyl]amino]ethyl 2-propenoate).

- Properties: High thermal and chemical stability due to fluorine substituents. These compounds are used in polymer production, whereas this compound lacks fluorination, suggesting lower environmental persistence .

- Applications : Specialty materials (e.g., surfactants, coatings), unlike the untested industrial role of the target compound.

3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Derivatives

- Structure : Heterocyclic thiazole core with a propenyl substituent.

- Properties: Demonstrated angiotensin II receptor antagonism in pharmacological studies, highlighting bioactivity. The ketone group in this compound may confer distinct metabolic pathways .

- Applications : Antihypertensive drug candidates, whereas the target compound’s biological activity remains unexplored.

Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|

| This compound | C₉H₁₄O₃ | Propenyl ester, β-ketoester | Potential monomer for polymers, synthetic intermediate |

| Chavicyl Acetate | C₁₁H₁₂O₂ | Aromatic ester, propenyl | Fragrance/flavor agent |

| Fluorinated 2-Propenoate Esters | Variable (e.g., C₁₇H₂₀F₁₇NO₅S) | Fluorinated sulfonamide, propenoate | High-performance polymers |

| 3-(Prop-2-en-1-yl)thiazol-imines | C₁₃H₁₅N₂S·HBr | Thiazole, propenyl, imine | Pharmaceutical (antihypertensive) |

Key Observations :

- Reactivity: The β-ketoester group in this compound may undergo keto-enol tautomerism, enhancing its acidity (pKa ~9–11) compared to non-keto esters like Chavicyl Acetate.

- Solubility: The methyl and ketone groups likely improve water solubility relative to fully aliphatic esters but reduce it compared to ionic fluorinated propenoates.

Preparation Methods

Transesterification of Methyl 4-Methyl-3-oxopentanoate

The most robust method involves transesterifying methyl 4-methyl-3-oxopentanoate with allyl alcohol. This two-step process first synthesizes the methyl ester, which is subsequently reacted with allyl alcohol under catalytic conditions.

Magnesium/Iodine (Mg⁰/I₂)-Mediated Transesterification

Adapted from Freitas et al., this method employs Mg⁰/I₂ to activate the β-keto ester for nucleophilic attack by allyl alcohol. Key steps include:

- Reagent Setup : Methyl 4-methyl-3-oxopentanoate (2.5 mmol), allyl alcohol (5 mmol), Mg⁰ (2 mmol), and I₂ (1 mmol) in dry tetrahydrofuran (THF, 10 mL).

- Reaction Conditions : Reflux at 60°C for 6 hours under nitrogen.

- Workup : Quenching with saturated NH₄Cl, extraction with ethyl ether, and purification via silica gel chromatography (hexane/ethyl acetate gradient).

Results :

DMAP-Catalyzed Transesterification

A solvent-free approach from PMC utilizes 4-dimethylaminopyridine (DMAP) to accelerate the reaction:

- Reagent Setup : Methyl 4-methyl-3-oxopentanoate (7.0 mmol), allyl alcohol (21.0 mmol, 3 equiv), DMAP (20 mol%) in toluene (25 mL).

- Reaction Conditions : Reflux at 110°C for 6 hours.

- Workup : Direct filtration, solvent evaporation, and column chromatography.

Results :

- Yield : 61–83%, with shorter reaction times (3 hours) yielding 65%.

- Advantages : Avoids metal residues, suitable for acid-sensitive substrates.

Table 1: Comparative Transesterification Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mg⁰/I₂ | THF | 60 | 6 | 87 | |

| DMAP | Toluene | 110 | 6 | 83 | |

| None (thermal) | Neat | 120 | 12 | <30 |

Direct Esterification of 4-Methyl-3-oxopentanoic Acid

While less common, direct esterification using allyl alcohol and the free acid is feasible under acidic conditions:

- Reagent Setup : 4-Methyl-3-oxopentanoic acid (5 mmol), allyl alcohol (15 mmol), p-toluenesulfonic acid (PTSA, 10 mol%) in toluene.

- Reaction Conditions : Reflux with azeotropic water removal via Dean-Stark trap.

- Workup : Neutralization with NaHCO₃, extraction, and distillation.

Results :

Mechanistic Insights and Optimization

Role of Catalysts

Solvent Effects

Q & A

Q. What are the common synthetic routes for Prop-2-en-1-yl 4-methyl-3-oxopentanoate, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves esterification or transesterification of 4-methyl-3-oxopentanoic acid derivatives. For example, methyl 4-methyl-3-oxopentanoate (a structurally similar compound) is synthesized via condensation reactions using reagents like 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions (80°C, 1 hour), yielding 95% after purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents enhance reaction rates.

- Catalyst use : Acidic or enzymatic catalysts improve esterification efficiency.

- Temperature control : Prolonged heating (e.g., 1–3 hours) ensures complete conversion but risks side reactions like oxidation.

Yield discrepancies (e.g., 39% vs. 95% in similar syntheses ) highlight the need for stepwise monitoring via TLC or HPLC.

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Key NMR signals for related esters include:

- ¹H NMR : Allyl protons (δ 4.6–5.8 ppm, multiplet), methyl groups (δ 1.05–1.10 ppm, triplet for β-methyl), and keto-enol tautomer peaks (δ 3.42 ppm, singlet for α-protons) .

- ¹³C NMR : Carbonyl signals (δ 203–167 ppm) confirm the keto and ester functionalities .

Impurity detection relies on integration anomalies (e.g., unanticipated methyl singlets) and comparison with reference spectra. HRMS further validates molecular weight (e.g., observed [M+H]⁺ at m/z 131.0701 vs. calculated 131.07027, error <1.3 ppm) .

Q. What are the typical chemical reactions this ester undergoes, and what are the mechanistic considerations?

Reactivity is dominated by the α,β-ketoester moiety:

- Oxidation : The β-keto group is prone to oxidation, forming dicarboxylic acids under strong oxidizing agents (e.g., KMnO₄).

- Alkylation/Conjugation : The allyl group participates in Diels-Alder reactions, enabling applications in natural product synthesis .

- Tautomerization : Keto-enol equilibria influence nucleophilic attack sites, critical for designing regioselective reactions .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) simulations model:

- Solvent effects : Polarizable continuum models (PCM) predict solvation energies, showing higher stability in non-polar solvents (ΔG < −20 kcal/mol).

- Tautomerization barriers : Transition states for keto-enol interconversion are calculated (e.g., ΔG‡ ~15 kcal/mol), guiding reaction condition selection .

Software like Gaussian or ORCA is used, with validation via experimental spectral data .

Q. How can biocatalytic approaches be applied to synthesize or modify this compound?

Engineered enzymes (e.g., cyclohexanone monooxygenase) enable enantioselective oxidation or esterification under mild conditions. For instance:

- Asymmetric synthesis : Mutant monooxygenases catalyze α-hydroxylation with >90% enantiomeric excess .

- Ester hydrolysis : Lipases selectively cleave esters, yielding chiral acids for pharmaceutical intermediates .

Q. What challenges arise in the crystallographic determination of its structure, and how are they addressed using software like SHELX?

Challenges include:

Q. How do researchers analyze and quantify impurities in samples of this compound, especially in pharmaceutical contexts?

Impurity profiling involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.